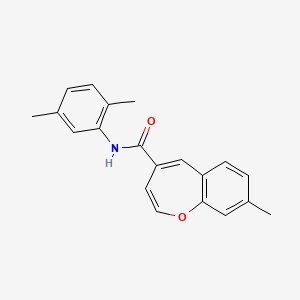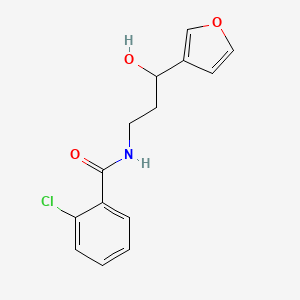
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as compound X, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of isoxazoline and isoxazolidine derivatives, including compounds related to 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, has been a subject of research. These compounds have been synthesized through amidation reactions and 1,3-dipolar cycloaddition reactions, involving acyl chlorides, aminopyridine, alkenes, nitrone, and benzonitrile-N-oxide. The physical properties and corrosion prevention efficiencies of these synthesized compounds have been investigated, showing promising results in both acidic and mineral oil media (Yıldırım & Cetin, 2008).
Corrosion Inhibition
The corrosion inhibition capabilities of these compounds have been tested using steel coupons in acidic environments and steel stripes in paraffin-based mineral oil. The studies found that the best inhibition generally occurs at specific inhibitor concentrations in the acidic medium, demonstrating the potential of these compounds in protecting metals from corrosion (Yıldırım & Cetin, 2008).
Fluorescent Probes for Mercury Ion
Some derivatives have been shown to be efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This application is significant for environmental monitoring and the detection of mercury, a toxic heavy metal (Shao et al., 2011).
Antimicrobial Activity
Further studies have focused on the antimicrobial activities of new heterocycles incorporating the antipyrine moiety, derived from key intermediates similar to the chemical structure of interest. These compounds have been tested against various microbial strains, showing potential as antimicrobial agents (Bondock et al., 2008).
Propriétés
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-16-7-6-13(9-18(16)25-2)17-10-15(22-26-17)11-19(23)21-12-14-5-3-4-8-20-14/h3-10H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXUYTVORPEOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



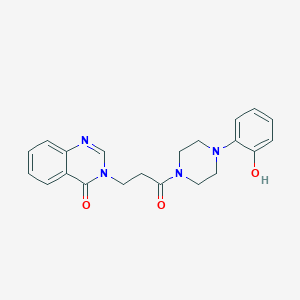
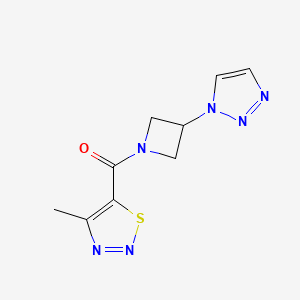

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2718574.png)
![2-((3-(4-Ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2718577.png)
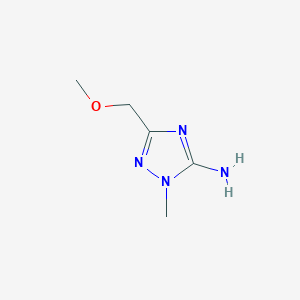

![3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2718580.png)
